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molecular formula C10H10F3N3S B8349964 (1-{6-[Trifluoromethyl]pyridin-3-yl}ethyl)(methyl)lambda4-sulfanylidenecyanamide

(1-{6-[Trifluoromethyl]pyridin-3-yl}ethyl)(methyl)lambda4-sulfanylidenecyanamide

Cat. No. B8349964
M. Wt: 261.27 g/mol
InChI Key: OWGYCXXXFUULRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193222B1

Procedure details

Acetonitrile (50 mL), cyanamide (1.14 grams, 27.1 mmoles) and 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine (5.00 grams, 22.6 mmoles, 99+% assay) were combined in a 100 mL, 3-necked round bottom flask equipped with a thermowell/K-thermocouple, stopper, nitrogen oil bubbler and magnetic stir bar. The stirred solution was cooled to about −5° C. with an acetone/ice bath. To this solution was added 55.96 grams of an aqueous 6.0 wt % calcium hypochlorite solution (3.36 grams of calcium hypochlorite, 23.5 mmoles, 65% available chlorine) dropwise over 44 minutes. Some undissolved solids were present in the calcium hypochlorite solution and were added as well. The temperature was kept below 0° C. during the addition. The pale yellow reaction mixture was allowed to stir at about 0° C. for 65 minutes. To the yellow reaction mixture was added 0.53 g (2.8 mmoles) of sodium metabisulfite, in portions as a solid to destroy any remaining oxidant. A white flocculant was present in the reaction mixture. It was removed by vacuum filtration of the entire reaction mixture through a medium sintered glass filter funnel. The filtrate was transferred to a separatory funnel and the phases were allowed to settle. The phases were separated and the aqueous phase re-extracted with acetonitrile (10 mL) and (15 mL). Sodium chloride (10.01 grams) was added to the aqueous phase during the second extraction to facilitate a phase break. The organics were combined and this acetonitrile/sulfilimine solution was used directly in the following oxidation. LC analysis indicated a 1.00:1.08 area ratio of the two sulfilimine isomers and showed sulfilimine at 80 area % and sulfoxide (two isomers) at 13 area %.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.36 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.53 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]#[C:2][NH2:3].[CH3:4][S:5][CH:6]([C:8]1[CH:9]=[N:10][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:12][CH:13]=1)[CH3:7].Cl[O-].[Ca+2].Cl[O-].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>C(#N)C>[C:2]([N:3]=[S:5]([CH:6]([C:8]1[CH:9]=[N:10][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:12][CH:13]=1)[CH3:7])[CH3:4])#[N:1] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
N#CN
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CSC(C)C=1C=NC(=CC1)C(F)(F)F
Step Three
Name
Quantity
3.36 g
Type
reactant
Smiles
Cl[O-].[Ca+2].Cl[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Ca+2].Cl[O-]
Step Five
Name
Quantity
0.53 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
to stir at about 0° C. for 65 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermowell/K-thermocouple, stopper, nitrogen oil bubbler and magnetic stir bar
ADDITION
Type
ADDITION
Details
were added as well
ADDITION
Type
ADDITION
Details
The temperature was kept below 0° C. during the addition
CUSTOM
Type
CUSTOM
Details
in portions as a solid to destroy any remaining oxidant
CUSTOM
Type
CUSTOM
Details
It was removed by vacuum filtration of the entire reaction mixture through a medium sintered glass
FILTRATION
Type
FILTRATION
Details
filter funnel
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase re-extracted with acetonitrile (10 mL) and (15 mL)
ADDITION
Type
ADDITION
Details
Sodium chloride (10.01 grams) was added to the aqueous phase during the second extraction

Outcomes

Product
Details
Reaction Time
65 min
Name
Type
Smiles
C(#N)N=S(C)C(C)C=1C=NC(=CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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